

# Technical Guide: Physicochemical Properties of Methyl 6-bromo-1H-indole-4-carboxylate

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## Compound of Interest

Compound Name: methyl 6-bromo-1H-indole-4-carboxylate

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## Introduction

**Methyl 6-bromo-1H-indole-4-carboxylate** is a heterocyclic organic compound belonging to the indole class. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the known physicochemical properties of **methyl 6-bromo-1H-indole-4-carboxylate**, details experimental protocols for their determination, and outlines a general workflow for property characterization.

## Core Physicochemical Data

Quantitative experimental data for several key physicochemical properties of **methyl 6-bromo-1H-indole-4-carboxylate** are not readily available in public literature. The following tables summarize the available data and highlight the missing information.

### Table 1: General and Chemical Identifiers

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	254.08 g/mol	[1][2]
CAS Number	107650-22-6	
Physical Form	Solid	[1]
SMILES	<chem>COC(=O)C1=C2C=CNC2=CC(Br)=C1</chem>	[1]
InChI	1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3	[1]
InChIKey	KPFSQGBKJYHWFME-UHFFFAOYSA-N	[1]

**Table 2: Experimental and Predicted Physicochemical Properties**

Property	Experimental Value	Predicted Value	Source
Melting Point (°C)	Data not available	-	
Boiling Point (°C)	Data not available	-	
Water Solubility	Data not available	-	
pKa	Data not available	-	
LogP	Data not available	2.6 (for isomer)	[3]

## Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to **methyl 6-bromo-1H-indole-4-carboxylate**.

### Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.<sup>[1][4][5]</sup>

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).
- Procedure:
  - A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute.
  - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

## Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A common method is the shake-flask method.<sup>[6][7][8][9][10]</sup>

- Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
  - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
  - The flask is agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours).
  - The resulting suspension is centrifuged or filtered to remove undissolved solid.

- An aliquot of the clear supernatant is carefully removed and diluted as necessary.
- The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.

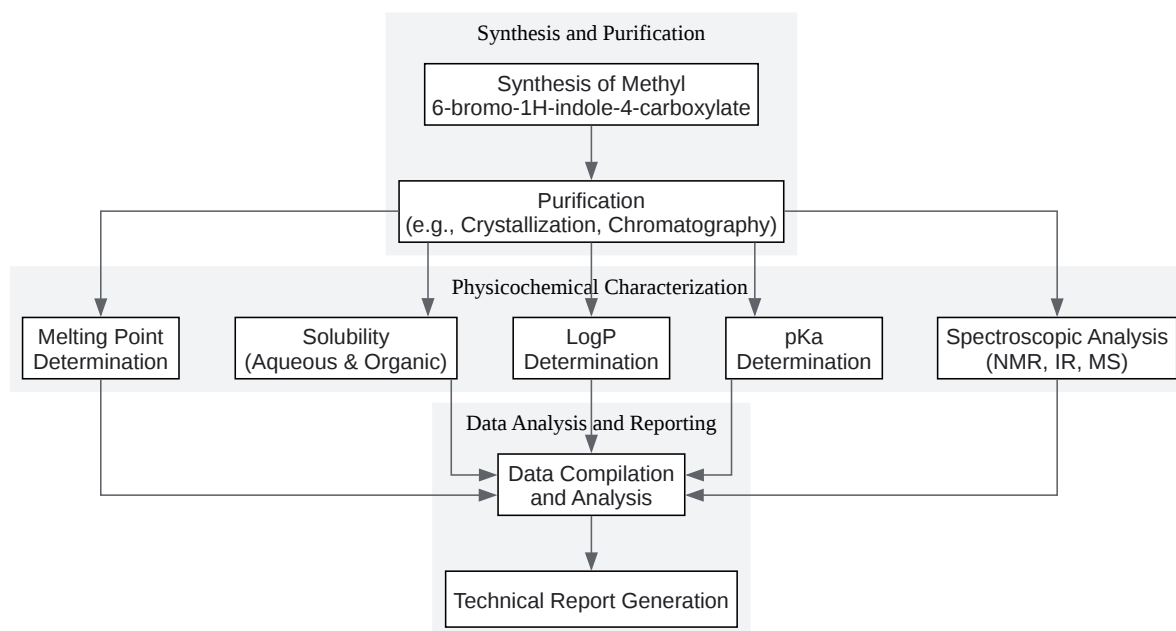
## LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its ADME properties. The shake-flask method is the traditional approach, though HPLC-based methods are also common for higher throughput.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Apparatus: Separatory funnel, analytical balance, volumetric flasks, pH meter, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV).
- Procedure (Shake-Flask Method):
  - n-Octanol and water are mutually saturated by mixing and allowing them to separate.
  - A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
  - The solution is placed in a separatory funnel with a known volume of the other phase.
  - The funnel is shaken gently for a set period to allow for partitioning between the two phases and then left for the phases to separate completely.
  - The concentration of the compound in each phase is determined using a suitable analytical technique.
  - The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like **methyl 6-bromo-1H-indole-4-carboxylate**.



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